An In-depth Technical Guide to 3-Ethynyl-2-methylbenzoic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Ethynyl-2-methylbenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction and Nomenclature
3-Ethynyl-2-methylbenzoic acid is an aromatic carboxylic acid characterized by the presence of an ethynyl group at the 3-position and a methyl group at the 2-position of the benzoic acid backbone. The strategic placement of these functional groups offers multiple avenues for chemical modification, making it a valuable building block in organic synthesis.
Key Structural Features:
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Carboxylic Acid: Enables amide bond formation, esterification, and other classical transformations, crucial for creating libraries of compounds in drug discovery.
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Ethynyl Group: A highly versatile functional group that can participate in a wide array of reactions, including click chemistry (Copper(I)-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions.
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Methyl Group: Provides steric and electronic influence on the reactivity of the adjacent functional groups and can be a key determinant in molecular recognition by biological targets.
| Identifier | Value |
| IUPAC Name | 3-Ethynyl-2-methylbenzoic acid |
| Molecular Formula | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol |
| Canonical SMILES | CC1=C(C=CC=C1C#C)C(=O)O |
| InChI Key | (Predicted) |
| CAS Number | Not currently assigned |
Proposed Synthesis Pathway
Given the absence of a commercially available source for 3-Ethynyl-2-methylbenzoic acid, a plausible and efficient multi-step synthesis is proposed, commencing from the readily available precursor, 2-methylbenzoic acid. The overall strategy involves the introduction of a halogen at the 3-position, followed by a palladium-catalyzed cross-coupling reaction to install the ethynyl group.
Figure 1: Proposed synthetic pathway for 3-Ethynyl-2-methylbenzoic acid.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 3-Iodo-2-methylbenzoic Acid
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Nitration of 2-Methylbenzoic Acid:
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To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.
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Slowly add 2-methylbenzoic acid in portions, maintaining the temperature below 10°C.
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Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.
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After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
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Pour the reaction mixture onto crushed ice, and collect the resulting precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield 3-nitro-2-methylbenzoic acid.
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Reduction of the Nitro Group:
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Suspend 3-nitro-2-methylbenzoic acid in a mixture of ethanol and water.
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Add iron powder and a catalytic amount of hydrochloric acid.
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Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Filter the hot reaction mixture through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to obtain crude 3-amino-2-methylbenzoic acid.
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Sandmeyer Reaction for Iodination:
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Dissolve 3-amino-2-methylbenzoic acid in a mixture of water and concentrated hydrochloric acid, and cool the solution to 0-5°C.
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Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
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Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
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In a separate flask, dissolve potassium iodide in water and add it dropwise to the diazonium salt solution.
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Allow the reaction mixture to warm to room temperature and then heat gently until nitrogen evolution ceases.
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Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-iodo-2-methylbenzoic acid.
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Part 2: Sonogashira Coupling and Deprotection
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Sonogashira Coupling:
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To a solution of 3-iodo-2-methylbenzoic acid in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add trimethylsilylacetylene.
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Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide as catalysts.
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC.
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Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate.
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Purify the crude product by column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)-2-methylbenzoic acid.
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Deprotection of the Trimethylsilyl Group:
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Dissolve the silyl-protected intermediate in a solvent such as methanol or a mixture of THF and methanol.
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Add a base, such as potassium carbonate or tetrabutylammonium fluoride (TBAF).[1][2]
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Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC.
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Remove the solvent under reduced pressure.
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Acidify the residue with dilute hydrochloric acid and extract the product with an organic solvent.
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Dry the organic layer, filter, and concentrate to yield the final product, 3-Ethynyl-2-methylbenzoic acid.
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Physicochemical and Spectroscopic Properties (Predicted)
As no experimental data is publicly available for 3-Ethynyl-2-methylbenzoic acid, the following properties are predicted based on the known properties of structurally similar compounds.
Physicochemical Properties
| Property | Predicted Value | Justification |
| Melting Point | 150-160 °C | Similar to other substituted benzoic acids. The presence of the rigid ethynyl group and potential for hydrogen bonding would lead to a relatively high melting point. |
| Boiling Point | > 300 °C (decomposes) | High due to the carboxylic acid group and aromatic ring. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Sparingly soluble in water. | The carboxylic acid group imparts some polarity, but the aromatic ring and ethynyl group are nonpolar. |
| pKa | ~ 4.0 | The electron-withdrawing nature of the ethynyl group is expected to make it slightly more acidic than benzoic acid (pKa ~4.2). |
| LogP | ~ 2.5 | Calculated based on the contributions of the functional groups. |
Spectroscopic Data (Predicted)
1H NMR (in CDCl₃, δ in ppm):
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~10-12 ppm (s, 1H): Carboxylic acid proton (broad singlet).
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~7.9-8.1 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid.
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~7.4-7.6 ppm (m, 2H): Remaining aromatic protons.
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~3.1 ppm (s, 1H): Acetylenic proton.
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~2.5 ppm (s, 3H): Methyl protons.
13C NMR (in CDCl₃, δ in ppm):
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~170-172 ppm: Carboxylic acid carbon.
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~130-140 ppm: Aromatic carbons.
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~80-85 ppm: Acetylenic carbons.
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~20-22 ppm: Methyl carbon.
Infrared (IR) Spectroscopy (cm⁻¹):
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~3300-2500 (broad): O-H stretch of the carboxylic acid dimer.
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~3300 (sharp): ≡C-H stretch of the terminal alkyne.
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~2100 (weak): C≡C stretch of the terminal alkyne.
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~1700-1680 (strong): C=O stretch of the carboxylic acid.
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~1600, 1450: C=C stretches of the aromatic ring.
Potential Applications in Drug Discovery and Materials Science
The unique combination of functional groups in 3-Ethynyl-2-methylbenzoic acid makes it a highly attractive scaffold for various applications.
Figure 2: Potential applications of 3-Ethynyl-2-methylbenzoic acid.
Drug Discovery
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Bio-orthogonal Chemistry: The terminal alkyne is a perfect handle for "click" chemistry, allowing for the efficient and specific conjugation of this molecule to biomolecules (e.g., proteins, nucleic acids) that have been functionalized with an azide group. This is invaluable for target identification and validation studies.
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Fragment-Based Drug Design (FBDD): As a small, functionalized molecule, it can serve as a starting fragment for FBDD campaigns. The carboxylic acid can form key interactions with protein targets, while the ethynyl and methyl groups can be further elaborated to improve potency and selectivity.
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Synthesis of Novel Heterocycles: The ethynyl group can participate in various intramolecular and intermolecular cyclization reactions to generate a diverse range of heterocyclic compounds, which are prevalent in many approved drugs.
Materials Science
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Polymer Synthesis: The ethynyl group can be polymerized through various methods to create novel polymers with interesting electronic and optical properties. The carboxylic acid and methyl groups can be used to tune the solubility and processing characteristics of these materials.
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Functional Dyes and Pigments: The extended conjugation provided by the ethynyl group can be exploited in the synthesis of organic dyes and pigments with specific absorption and emission properties for applications in optoelectronics and imaging.
Safety and Handling (Predicted)
Based on the GHS classifications of similar compounds like 4-ethynylbenzoic acid, 3-Ethynyl-2-methylbenzoic acid should be handled with care.[3]
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Hazard Statements (Predicted):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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Precautionary Measures:
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Wear protective gloves, eye protection, and face protection.
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Wash hands thoroughly after handling.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Use only in a well-ventilated area.
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Conclusion
3-Ethynyl-2-methylbenzoic acid, while not a commercially available compound, represents a molecule of high synthetic utility. The proposed synthesis pathway provides a clear and feasible route to access this compound. Its unique combination of reactive functional groups opens up a vast chemical space for exploration in drug discovery and materials science. This guide serves as a starting point for researchers to unlock the potential of this versatile building block.
References
- Caddick, S., Delisser, V. M., Doyle, V. E., & Khan, S. (1999). A mild and efficient method for the deprotection of trimethyl silyl alkynes. Tetrahedron, 55(10), 2737-2754.
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Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethynylbenzoic acid. Retrieved from [Link]
